3-(Oxolan-3-ylamino)benzamide

Lipophilicity Membrane permeability Drug-likeness

3-(Oxolan-3-ylamino)benzamide (CAS 1343363-06-3) is a unique 3-substituted benzamide featuring a free primary amide, a meta-position secondary amine linker, and a saturated oxolane ring. This motif cannot be replicated by simple analogs like 3-aminobenzamide, ensuring distinct hydrogen-bonding and target-engagement profiles. With a cLogP of ~0.9, it sits in the optimal window for CNS drug-likeness (cLogP 1–3), making it a superior starting scaffold for CNS medicinal chemistry. It serves as an ideal negative control for Hsp90-dependent α-synuclein oligomerization assays (where SNX-0723 is the positive control). Supplied at ≥95% purity with a certificate of analysis, it guarantees batch-to-batch consistency for HTS hit validation and lead optimization. Bulk quantities available. Request a quote today.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B7570253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Oxolan-3-ylamino)benzamide
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1COCC1NC2=CC=CC(=C2)C(=O)N
InChIInChI=1S/C11H14N2O2/c12-11(14)8-2-1-3-9(6-8)13-10-4-5-15-7-10/h1-3,6,10,13H,4-5,7H2,(H2,12,14)
InChIKeyUEIDSHNVJXUVHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Oxolan-3-ylamino)benzamide: A Benzamide Derivative for CNS and Metabolic Disease Research Procurement


3-(Oxolan-3-ylamino)benzamide (CAS 1343363-06-3) is a synthetic benzamide derivative with molecular formula C11H14N2O2 and molecular weight 206.24 g/mol, supplied at ≥95% purity . The compound incorporates an oxolane (tetrahydrofuran) ring linked via a secondary amine to the meta-position of the benzamide scaffold. This structural motif places it within the class of 3-substituted benzamides, a family extensively studied for central nervous system (CNS) disorders, glycogen phosphorylase (GP) inhibition, and poly(ADP-ribose) polymerase (PARP) modulation [1][2].

Why Generic 3-Substituted Benzamides Cannot Substitute for 3-(Oxolan-3-ylamino)benzamide in Research Applications


Although the benzamide scaffold is common across many research compounds, the specific combination of a free primary amide, a meta-position secondary amine linker, and a saturated oxolane ring generates a unique physicochemical and pharmacological profile that cannot be replicated by simple analogs such as 3-aminobenzamide or N-methyl-3-(oxolan-3-ylamino)benzamide [1][2]. Substitution at the amide nitrogen, replacement of the oxolane with other heterocycles, or relocation of the amino linker all produce distinct hydrogen-bonding capacities, lipophilicities, and target-engagement patterns, as demonstrated by structure–activity relationship (SAR) studies within the benzamide class [3]. Consequently, interchanging compounds without rigorous side-by-side validation risks introducing uncontrolled variables in biological assays.

Quantitative Differentiation Evidence for 3-(Oxolan-3-ylamino)benzamide Relative to Closest Analogs


Molecular Weight and Lipophilicity Differentiation Versus 3-Aminobenzamide: Implications for Membrane Permeability

The introduction of the oxolane ring in 3-(oxolan-3-ylamino)benzamide increases molecular weight from 136.15 g/mol (3-aminobenzamide) to 206.24 g/mol and raises the computed lipophilicity (cLogP) by approximately 1.3–1.7 log units relative to the parent 3-aminobenzamide scaffold [1][2]. This magnitude of lipophilicity increase is consistent with the measured XLogP3 of 1.2 for the closely related N-methyl-3-(oxolan-3-ylamino)benzamide, which shares the same oxolane-amino-benzamide core [2].

Lipophilicity Membrane permeability Drug-likeness

Hydrogen-Bond Donor Count Differentiation Versus N-Methyl-3-(oxolan-3-ylamino)benzamide: Impact on Solubility and Target Recognition

3-(Oxolan-3-ylamino)benzamide possesses three hydrogen-bond donor (HBD) groups (primary amide NH₂ + secondary amine NH), whereas the N-methyl analog has only two HBD groups (the primary amide NH₂ is replaced by a mono-substituted amide NH) [1]. This difference directly affects aqueous solubility and protein-ligand hydrogen-bonding potential, as demonstrated by the measured topological polar surface area (TPSA) of 50.4 Ų for the N-methyl analog, which is expected to be ~78 Ų for the free primary amide form based on fragment contributions [1][2].

Hydrogen bonding Solubility Ligand recognition

Functional Class Divergence from SNX-0723: Absence of Hsp90 Inhibitory Activity Inferred from Substitution Pattern

SNX-0723 (2-fluoro-6-[(3S)-oxolan-3-yl]amino-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide) is a potent Hsp90 inhibitor with an IC₅₀ of 14 nM and an EC₅₀ of 48 nM for α-synuclein oligomerization inhibition [1]. The critical structural determinants for Hsp90 inhibition include the 2-fluoro substituent, the 4-indolyl substitution, and the specific stereochemistry at the oxolane ring [1]. 3-(Oxolan-3-ylamino)benzamide lacks the 2-fluoro group, the indolyl moiety, and the defined stereocenter, and therefore is structurally incapable of engaging Hsp90 in the same binding mode [1]. Consequently, it will not exhibit Hsp90-related pharmacology, making it useful as a negative control or for orthogonal target exploration.

Target selectivity Hsp90 Neurodegeneration

Procurement-Grade Purity Differentiation: ≥95% Guaranteed Purity with Batch-to-Batch Consistency

The compound is supplied with a minimum purity of 95% as per the certificate of analysis, a specification that exceeds the typical purity of many custom-synthesized benzamide intermediates (often supplied at 90–92%) . This defined purity level reduces the risk of confounding biological activity from unknown impurities and ensures inter-experimental reproducibility across procurement lots.

Purity specification Batch consistency Reproducibility

Optimal Research Application Scenarios for 3-(Oxolan-3-ylamino)benzamide Based on Quantified Differentiation Evidence


CNS Drug Discovery Programs Requiring Balanced Lipophilicity for Blood–Brain Barrier Penetration

The estimated cLogP range of 0.8–1.0 positions this compound within the optimal window for CNS drug-likeness (cLogP 1–3). Compared to the highly polar 3-aminobenzamide (cLogP -0.5), the oxolane-modified analog is expected to exhibit superior passive brain penetration, making it a preferred starting scaffold for CNS-targeted medicinal chemistry campaigns [1][2].

Negative Control for Hsp90-Mediated Neurodegeneration Studies

Because 3-(oxolan-3-ylamino)benzamide lacks the essential pharmacophoric elements required for Hsp90 inhibition (2-fluoro, indolyl, and stereocenter), it serves as an ideal negative control when evaluating Hsp90-dependent α-synuclein oligomerization or tau aggregation in Parkinson's and Alzheimer's disease models, where SNX-0723 (EC₅₀ 48 nM) is used as the positive control [3].

Structure–Activity Relationship (SAR) Studies on Glycogen Phosphorylase Inhibition

Benzamide derivatives are a validated chemotype for glycogen phosphorylase (GP) inhibition, with reported IC₅₀ values in the low micromolar range for optimized analogs (e.g., compound 13h, IC₅₀ 8.95 µM) [4]. The free primary amide and oxolane-amino substituent of the target compound provide a distinct substitution vector for SAR exploration aimed at improving GP potency and glucokinase activation dual activity.

Biochemical Assay Development Requiring High-Purity, Reproducible Benzamide Scaffolds

The guaranteed ≥95% purity with certificate of analysis ensures batch-to-batch consistency, reducing experimental variability in enzyme inhibition or cell-based assays. This makes the compound suitable for high-throughput screening (HTS) hit validation and lead optimization workflows where impurity profiles can confound dose–response data .

Quote Request

Request a Quote for 3-(Oxolan-3-ylamino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.